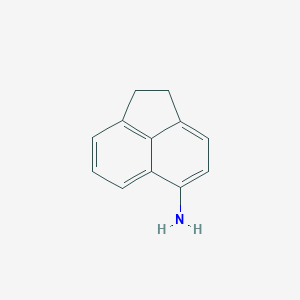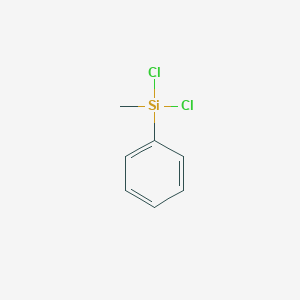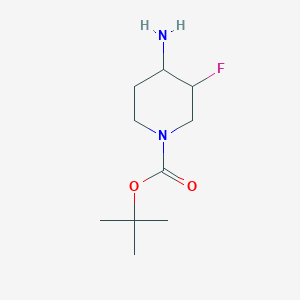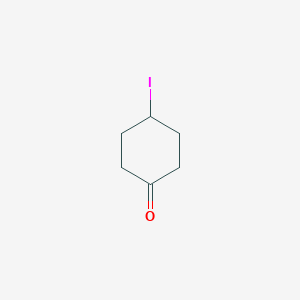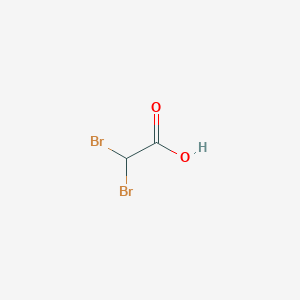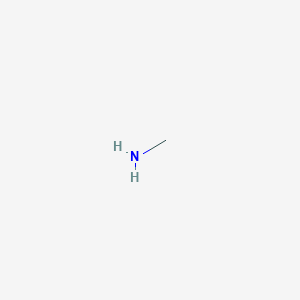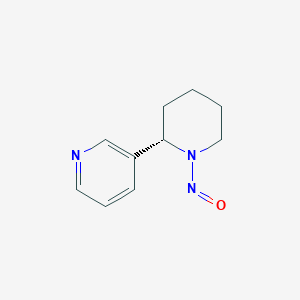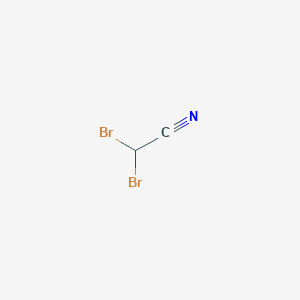![molecular formula C18H24N2O4 B109487 (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 959577-59-4](/img/structure/B109487.png)
(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .
Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .
Molecular Structure Analysis
The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .
Chemical Reactions Analysis
The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .
Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
Indole derivatives are pivotal in the synthesis of complex organic compounds through multicomponent reactions. These reactions allow for the efficient construction of diverse heterocyclic compounds, which are essential in drug discovery and development . The subject compound can be used to introduce indole moieties into polycyclic structures, enhancing the chemical and biomedical potential of the resulting molecules.
Synthesis of Heterocyclic Compounds
The indole ring system found in the compound is frequently employed in the synthesis of various heterocyclic compounds. These structures are sought after for their biological and pharmaceutical activities, and the compound can serve as a precursor for the design and synthesis of new heterocycles with promising properties .
Organic Synthesis
In organic chemistry, the compound can be utilized in tandem reactions to create 2,3-disubstituted indoles. This process involves a sequence of reduction, condensation, fragmentation, and cyclization, showcasing the compound’s versatility in complex organic synthesis .
Formal Syntheses of Natural Products
The compound’s structure is conducive to the formal synthesis of natural products like leucomidine A and goniomitine. These syntheses often require intricate reactions that can be facilitated by the compound’s reactive functional groups, aiding in the exploration of natural product analogs .
Density Functional Theory (DFT) Studies
Researchers can employ the compound in theoretical studies, such as DFT calculations, to predict the behavior of molecules during chemical reactions. This helps in understanding reaction mechanisms and designing new reactions that can be applied in practical synthesis .
Mécanisme D'action
Target of Action
It is structurally similar to indole-3-acetic acid , which is known to act as a plant hormone . It modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit .
Mode of Action
Based on its structural similarity to indole-3-acetic acid , it may interact with its targets in a similar manner. Indole-3-acetic acid is known to induce cell elongation in plant stems .
Biochemical Pathways
Indole-3-acetic acid, a structurally similar compound, is involved in various plant growth and development processes .
Pharmacokinetics
The compound is a powder at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Based on its structural similarity to indole-3-acetic acid , it may have similar effects, such as inducing cell elongation in plant stems .
Propriétés
IUPAC Name |
(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUVNZXIBSYAM-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

